6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CC214-1 is a compound known for its potential anticancer activity. It functions as an inhibitor of the mammalian target of rapamycin (mTOR), a protein kinase that plays a crucial role in regulating cell growth, proliferation, motility, and survival. CC214-1 is particularly noted for its ability to induce autophagy, a process that helps cells remove damaged components .
Preparation Methods
The synthesis of CC214-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of specific bonds and functional groups .
Chemical Reactions Analysis
CC214-1 undergoes various chemical reactions, primarily involving its role as an mTOR inhibitor. It can inhibit mTORC1 and mTORC2 signaling pathways, which are crucial for cell growth and proliferation. The compound is known to induce autophagy by lipidating LC3B-I to LC3B-II subtype . Common reagents used in these reactions include rapamycin and other mTOR inhibitors, which synergize with CC214-1 to enhance its inhibitory effects .
Scientific Research Applications
CC214-1 has a wide range of applications in scientific research, particularly in the fields of cancer biology and pharmacology. It is used as an in vitro tool compound to explore the biology of mTOR kinases. The compound has shown efficacy in inhibiting the growth of glioblastomas, a type of brain tumor, by blocking mTORC1 and mTORC2 signaling pathways . Additionally, CC214-1 is used in studies related to autophagy, protein translation, and T-cell activation .
Mechanism of Action
CC214-1 exerts its effects by inhibiting the mTOR kinase, which is involved in various cellular processes. The compound binds to the mTOR kinase, preventing its activation and subsequent signaling through the mTORC1 and mTORC2 pathways. This inhibition leads to reduced cell growth and proliferation, induction of autophagy, and increased sensitivity to cell death in cancer cells . The molecular targets of CC214-1 include the mTOR kinase and its downstream effectors, such as 4E-BP1 and S6 kinase .
Comparison with Similar Compounds
CC214-1 is often compared with other mTOR inhibitors, such as rapamycin and CC214-2. Unlike rapamycin, which is an allosteric inhibitor, CC214-1 is an ATP-competitive inhibitor, making it more effective in certain contexts . CC214-2, a similar compound, is also an mTOR inhibitor but is primarily used in vivo, whereas CC214-1 is used in vitro . Other similar compounds include everolimus and temsirolimus, which also target the mTOR pathway but have different mechanisms of action and clinical applications .
Biological Activity
The compound 6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one (CID 66699750) is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to compile and analyze the available data on its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound is characterized by a complex arrangement of triazole and imidazo[4,5-b]pyrazine moieties. Its molecular formula is C20H21N7O2, which contributes to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on cancer cell lines such as MDA-MB-231 (human breast cancer) and MCF-7 (another breast cancer cell line). The mechanism involves interference with cell cycle progression and induction of apoptosis.
- Targeting Enzymatic Pathways : The presence of the triazole ring suggests potential inhibition of enzymes involved in DNA synthesis or repair mechanisms, which is a common pathway for anticancer agents.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound. The results are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 | 27.66 | Inhibition of proliferation via apoptosis |
MCF-7 | 4.93 | Induction of cell cycle arrest |
These findings indicate that the compound exhibits promising anticancer activity, particularly against hormone-responsive breast cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the triazole and imidazo[4,5-b]pyrazine frameworks can significantly impact biological activity. Key observations include:
- Triazole Substitution : Variations in substituents on the triazole ring can enhance binding affinity to target proteins.
- Imidazo[4,5-b]pyrazine Modifications : Alterations in this moiety influence the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
- In Vitro Studies : A study conducted by researchers at Nature demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines linked with triazole exhibited significant growth inhibition in MDA-MB-231 cells.
- In Vivo Studies : Preliminary in vivo assessments have shown that compounds similar to CID 66699750 can reduce tumor sizes in xenograft models without notable toxicity.
- Molecular Docking Studies : Computational analyses indicate favorable interactions between this compound and estrogen receptors, suggesting a potential mechanism for its anticancer effects through modulation of hormone signaling pathways.
Properties
Molecular Formula |
C20H21N7O2 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[2-(oxan-4-yl)ethyl]-5-[4-(1H-1,2,4-triazol-5-yl)phenyl]-1H-imidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C20H21N7O2/c28-20-25-18-19(27(20)8-5-13-6-9-29-10-7-13)24-16(11-21-18)14-1-3-15(4-2-14)17-22-12-23-26-17/h1-4,11-13H,5-10H2,(H,21,25,28)(H,22,23,26) |
InChI Key |
FFGUSRSMWFYKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CCN2C3=NC(=CN=C3NC2=O)C4=CC=C(C=C4)C5=NC=NN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.